molecular formula C10H9FN2 B11912152 (8-Fluoroquinolin-4-yl)methanamine

(8-Fluoroquinolin-4-yl)methanamine

Cat. No.: B11912152
M. Wt: 176.19 g/mol
InChI Key: FDPPWDYHELKDCU-UHFFFAOYSA-N
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Description

(8-Fluoroquinolin-4-yl)methanamine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position of the quinoline ring and an amine group at the 4th position makes this compound unique. Fluorinated quinolines are known for their enhanced biological activity and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoroquinolin-4-yl)methanamine typically involves the introduction of a fluorine atom into the quinoline ring followed by the introduction of the amine group. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as Selectfluor. The amine group can then be introduced through reductive amination using reagents like sodium borohydride and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(8-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

(8-Fluoroquinolin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of new materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    (8-Fluoroquinolin-3-yl)methanamine: Similar structure but with the amine group at the 3rd position.

    Fluoroquinolones: A class of antibiotics with a fluorine atom at the 6th position of the quinoline ring, such as ciprofloxacin and levofloxacin.

Uniqueness

(8-Fluoroquinolin-4-yl)methanamine is unique due to the specific positioning of the fluorine and amine groups, which can result in distinct biological activities and chemical reactivity compared to other fluorinated quinolines .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(8-fluoroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2

InChI Key

FDPPWDYHELKDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)CN

Origin of Product

United States

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